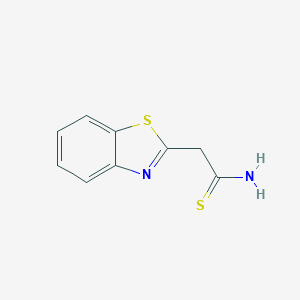

2-苯并噻唑乙硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzothiazoleethanethioamide is a chemical compound with the molecular formula C9H8N2S2 . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which are related to 2-Benzothiazoleethanethioamide, has been a subject of interest in recent years . The synthetic methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a gamut of pharmacological properties and a high degree of structural diversity .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .科学研究应用

BCL-2 Inhibitors in Cancer Treatment

Benzothiazole derivatives, including “2-Benzothiazoleethanethioamide”, have been studied for their potential as BCL-2 inhibitors . BCL-2 is a family of enzymes that play a crucial role in apoptosis, a process of programmed cell death. Disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family can lead to dysregulation of apoptosis in affected cells . This makes BCL-2 an attractive target for cancer treatment, as the ability of cancer cells to resist cell death and evade apoptosis leads to continuous proliferation .

Synthesis of Novel Benzothiazole Derivatives

Benzothiazole-based molecules, including “2-Benzothiazoleethanethioamide”, have been designed and synthesized for testing their BCL-2 inhibitory activity . These molecules have shown promising results, with some compounds exhibiting high activity . This suggests that “2-Benzothiazoleethanethioamide” and its derivatives could be valuable in the development of new drugs.

Anticonvulsant Properties

2-Substituted benzothiazoles, which include “2-Benzothiazoleethanethioamide”, have been found to exhibit anticonvulsant properties . This makes them potentially useful in the treatment of conditions such as epilepsy.

Antimicrobial Properties

In addition to their anticonvulsant properties, 2-substituted benzothiazoles have also been found to have antimicrobial properties . This suggests that “2-Benzothiazoleethanethioamide” could be used in the development of new antimicrobial drugs.

Antioxidant Properties

2-Substituted benzothiazoles have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Drug Discovery

Given the diverse biological activities of 2-substituted benzothiazoles, including “2-Benzothiazoleethanethioamide”, they are valuable in drug discovery . Their unique reactivity, especially at the carbon position between nitrogen and sulfur, has sparked wide interest .

作用机制

Target of Action

The primary target of 2-Benzothiazoleethanethioamide is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of mycobacteria, making it an attractive target for anti-tubercular compounds .

Mode of Action

2-Benzothiazoleethanethioamide interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport interferes with cell wall biosynthesis, leading to the death of the mycobacteria .

Biochemical Pathways

The compound’s action primarily affects the mycolic acid transport pathway. Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall. By inhibiting MmpL3, 2-Benzothiazoleethanethioamide disrupts the transport of these acids, leading to a breakdown in the integrity of the cell wall .

Result of Action

The primary result of 2-Benzothiazoleethanethioamide’s action is the inhibition of mycobacterial growth. By targeting MmpL3 and disrupting mycolic acid transport, the compound compromises the integrity of the mycobacterial cell wall, leading to cell death .

Action Environment

The efficacy and stability of 2-Benzothiazoleethanethioamide, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that could interact with the compound . .

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNDVZRXLHKFFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351447 |

Source

|

| Record name | 2-Benzothiazoleethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzothiazoleethanethioamide | |

CAS RN |

190365-96-9 |

Source

|

| Record name | 2-Benzothiazoleethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)

![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)